Jdri 7B
Description
Jdri 7B (referred to as compound 7b in ) is a sulfonamide-based compound with demonstrated human neutrophil elastase (HNE) inhibitory activity . Key characteristics include:
- Pharmacological Role: HNE inhibition, a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury .
- Synthesis Context: Likely derived from sulfonamide precursors, given its classification as a sulfonamide analog. describes similar compounds synthesized using sulfuryl chloride and methanol under reflux conditions, suggesting possible shared synthetic pathways .
Properties
IUPAC Name |
(2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6S/c12-8(13)5-9-10-18(16,17)7-3-1-6(2-4-7)11(14)15/h1-5,10H,(H,12,13)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBUVNDXWSDFM-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149542-96-1 | |
| Record name | Jdri 7B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149542961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of “Jdri 7B” involves the preparation of a cyclopropyl ring attached to a phenyl group with specific substituents. The synthetic route typically includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Attachment of substituents: The phenyl group with desired substituents, such as methoxy and dimethylaminoethoxy groups, is introduced through nucleophilic substitution reactions.
Final assembly: The cyclopropyl ring and the substituted phenyl group are coupled together using appropriate coupling reagents and conditions
Industrial production methods for “this compound” would involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
“Jdri 7B” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of “this compound” with modified functional groups .
Scientific Research Applications
“Jdri 7B” has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of cyclopropyl groups on the reactivity and stability of organic molecules.
Biology: The compound is used to investigate the role of estrogen receptors in cellular processes and to study the mechanisms of hormone-dependent cancers.
Medicine: “this compound” is explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its ability to inhibit cancer cell proliferation makes it a promising candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “Jdri 7B” involves its binding to estrogen receptors on the surface of breast cancer cells. By binding to these receptors, the compound blocks the effects of estrogen, which is necessary for the growth and proliferation of estrogen receptor-positive breast cancer cells. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in these cells .
The molecular targets of “this compound” include the estrogen receptor alpha and beta, and the pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the apoptosis pathway .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Key Observations :
Critical Differences :
- Byproduct Management : Sulfonamide synthesis (this compound) may generate acidic byproducts, necessitating neutralization steps absent in carboxylate syntheses .
Pharmacokinetic and Toxicity Profiles
Table 3: ADMET Properties
| Compound | GI Absorption | BBB Penetration | CYP Inhibition | Toxicity Alerts |
|---|---|---|---|---|
| This compound | High | Yes | Not reported | None specified |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | High | Yes | CYP1A2 | Hepatotoxicity |
| Sivelestat | Moderate | Limited | None | Renal impairment |
Implications for Drug Development :
- BBB Penetration : this compound’s BBB permeability (shared with brominated analogs) positions it as a candidate for neuroinflammatory disorders but requires rigorous neurotoxicity screening .
- CYP Interactions : Unlike brominated analogs, this compound’s lack of CYP1A2 inhibition (based on available data) reduces risks of drug-drug interactions .
Q & A
Q. How can researchers address reproducibility crises in this compound studies?
- Methodological Answer : Adopt the ARRIVE (Animal Research: Reporting of In Vivo Experiments) or CHEMR (Checklist for Experimental Methodology in Chemistry) guidelines. Share reagents via platforms like Addgene and validate findings through inter-laboratory studies. For critical assays, report negative controls and limit-of-detection values .
Tables for Reference
Table 1 : Key Experimental Parameters for this compound Synthesis
| Parameter | Optimal Range | Characterization Technique |
|---|---|---|
| Temperature | 25–80°C | DSC, TGA |
| Solvent Polarity | 0.5–1.2 (ET30 scale) | UV-Vis Spectroscopy |
| Reaction Time | 2–24 hours | HPLC |
| Adapted from protocols in |
Table 2 : Frameworks for Resolving Data Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
